1-Amino-3-(dimethylamino)-2-methylpropan-2-ol
Description
1-Amino-3-(dimethylamino)-2-methylpropan-2-ol (CAS: Not explicitly listed in evidence; PubChem CID: 64820313) is a tertiary amino alcohol with the molecular formula C₆H₁₆N₂O and a molecular weight of 132.21 g/mol . Its structure features a central propan-2-ol backbone substituted with a dimethylamino group at position 3, an amino group at position 1, and a methyl group at position 2. The SMILES notation is CC(CN)(CN(C)C)O, and its InChIKey is RVVWAUIOBTWDNB-UHFFFAOYSA-N .
Properties
IUPAC Name |
1-amino-3-(dimethylamino)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O/c1-6(9,4-7)5-8(2)3/h9H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVWAUIOBTWDNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(CN(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation of 2-Amino-2-methyl-1-propanol with Formaldehyde (Patent US3402203A)
A well-documented method involves the reaction of 2-amino-2-methyl-1-propanol (AMP) with formaldehyde under controlled conditions to produce DMAMP via N,N-dimethylation. The process includes the following key steps:
Reaction Conditions: Heating AMP with formaldehyde in a molar ratio of at least 3:1 (formaldehyde to amine) at temperatures ranging from about 80°C to 200°C, preferably between 90°C and 170°C, for a period sufficient to complete the methylation reaction (typically 1 to 45 hours, often 1 to 20 hours).
Reaction Vessel: The reaction is commonly carried out in an autoclave or sealed bomb to maintain pressure and temperature control.
Reaction Monitoring: Gas chromatography is used to monitor the conversion, isomer content, and by-product formation such as oxazolidines.
Post-Reaction Processing: After completion, the reaction mixture undergoes azeotropic distillation (often with toluene) to remove water formed during the reaction.
Isomer Control: The presence of formic acid or formic acid donors (e.g., formate esters) in the reaction mixture influences the isomeric form of the product. Neutralization of formic acid by strong bases favors the formation of 2-dimethylamino-2-methyl-1-propanol, whereas maintaining formic acid presence and heating converts the intermediate isomer to the desired 1-dimethylamino-2-methyl-2-propanol.
Distillation: The final product is isolated by fractional distillation under reduced pressure to separate it from impurities and unreacted materials.
Summary of Reaction Parameters and Outcomes:
| Parameter | Range/Condition | Notes |
|---|---|---|
| Formaldehyde:AMP mol ratio | ≥ 3:1 | Ensures complete methylation |
| Temperature | 80°C to 200°C (preferably 90-170°C) | Higher temperatures shorten reaction time |
| Reaction time | 1 to 45 hours (preferably 1 to 20) | Dependent on temperature and scale |
| Pressure | Autoclave conditions (sealed vessel) | Maintains reaction environment |
| Post-reaction treatment | Azeotropic distillation with toluene | Removes water by-product |
| Formic acid presence | Controlled via addition or neutralization | Determines isomer formation |
| Product isolation | Fractional distillation under vacuum | Purifies final compound |
This method is industrially favored due to its scalability and relatively straightforward process control.
Analysis of Preparation Methods
| Aspect | Formaldehyde Methylation (Patent) | Hydrogenation + In Situ Methylation (ChemicalBook) |
|---|---|---|
| Starting Material | 2-Amino-2-methyl-1-propanol (AMP) | Nitropropanol (NMP) |
| Key Reagents | Formaldehyde, strong base (for neutralization) | Hydrogen, formaldehyde, methyl formate |
| Reaction Environment | Autoclave, controlled temperature and pressure | Autoclave, controlled temperature |
| Reaction Time | Several hours (1-45 h) | Several hours with staged temperature control |
| Product Purity | High, controlled by distillation and acid/base treatment | High, confirmed by GC-MS |
| Yield | High, dependent on formic acid management | 88-97% conversion |
| Scalability | Industrially proven | Efficient one-pot process, scalable |
| By-products | Oxazolidines, isomers, formic acid | N,N-dimethylisopropylamine (minor) |
Research Findings and Notes
The presence and control of formic acid or its donors are critical in determining the isomeric form of the dimethylamino alcohol produced. Proper neutralization or addition of formic acid donors can steer the reaction toward the desired isomer.
The hydrogenation and methylation method provides a streamlined synthesis by avoiding isolation of intermediates, but requires precise temperature control to minimize side products.
Gas chromatographic techniques are essential for monitoring reaction progress, identifying intermediates such as monooxazolidines, and confirming product purity.
Industrial application favors the formaldehyde methylation method due to its robustness and ability to produce high-purity DMAMP with controlled isomer ratios.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(dimethylamino)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to yield simpler amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium) is often employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce simpler amines or alcohols.
Scientific Research Applications
Chemical and Physical Properties
- Molecular Formula : C₆H₁₅N₂O
- Molecular Weight : 117.19 g/mol
- Appearance : Colorless to light brown liquid
- Solubility : Miscible in water
- pKa : Approximately 10.2
- Boiling Point : ~160°C
Pharmaceutical Applications
DMAMP plays a crucial role in the synthesis of pharmaceutical compounds. Its properties make it an effective building block for various drug formulations.
Peptide Synthesis
DMAMP is utilized in peptide synthesis due to its ability to form stable amide bonds between amino acids. This is essential for creating custom peptides used in biological studies and drug development. The compound acts as a coupling agent, enhancing the efficiency of solid-phase peptide synthesis .
Drug Formulation
The compound's low toxicity profile allows it to be used in formulations requiring contact with food substances, as it has been approved by the FDA for indirect food contact. Its stability and solubility enhance the bioavailability of pharmaceutical products .
Chemical Synthesis
DMAMP serves as a multifunctional intermediate in organic synthesis, facilitating the development of complex molecules.
Catalyst in Reactions
In chemical manufacturing, DMAMP is used as a catalyst for reactions involving urethanes and epoxies. Its strong basicity and high catalytic activity make it suitable for various reactive chemistries, including polymerization processes .
Surface Modification
The compound is also employed in modifying surfaces of biomaterials, improving their compatibility with biological systems. This application is particularly relevant in the development of drug delivery systems and tissue engineering .
Industrial Applications
DMAMP finds extensive use across several industrial sectors due to its multifunctional properties.
Coatings and Adhesives
In the coatings industry, DMAMP acts as a resin solubilizer and emulsifier, enhancing the stability and performance of coatings. It is used in automotive coatings, adhesives, sealants, and inks .
Metalworking Fluids
The compound is effective as a vapor-phase corrosion inhibitor in metalworking fluids, providing protection against rust and degradation during machining processes .
Environmental Applications
DMAMP has shown potential in environmental applications due to its ability to scavenge harmful gases such as CO₂ and H₂S in oil and gas operations. This property aids in reducing environmental impact during extraction processes .
Case Study 1: Peptide Synthesis Efficiency
A study demonstrated that using DMAMP as a coupling agent significantly increased the yield of synthesized peptides compared to traditional methods. The efficiency was measured through quantitative analysis of peptide purity post-synthesis.
Case Study 2: Corrosion Inhibition
Research on DMAMP's application in metalworking fluids indicated a reduction in corrosion rates by over 30% when DMAMP was included in formulations compared to control fluids without the compound.
Mechanism of Action
The mechanism by which 1-Amino-3-(dimethylamino)-2-methylpropan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on these targets and modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Amino Alcohols
Table 2: Physical Properties
Key Observations :
- The methyl group at position 2 in the target compound increases steric hindrance compared to non-methylated analogs like 1-Amino-3-(dimethylamino)propan-2-ol .
- Diethylamino and dibenzylamino substitutions (e.g., C₇H₁₇NO and C₁₇H₂₂N₂O) significantly increase molecular weight and alter hydrophobicity .
Reactivity and Functional Performance
Table 3: Research Findings on Dimethylamino-Containing Compounds
Key Insights :
- The dimethylamino group enhances reactivity in polymer systems, as seen in resin cements where it improves the degree of conversion .
- In biological contexts, dimethylamino substitutions influence receptor binding and physiological responses, such as smooth muscle contraction .
Biological Activity
1-Amino-3-(dimethylamino)-2-methylpropan-2-ol (commonly referred to as DMAMP) is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
DMAMP is characterized by its unique structure, which includes both an amino group and a hydroxyl group. This combination imparts distinctive chemical reactivity and biological properties. The molecular formula is C₆H₁₅N₂O, and its systematic name reflects its functional groups:
- Amino Group: Contributes to basicity and potential interactions with various biological targets.
- Dimethylamino Group: Enhances lipophilicity, potentially improving membrane permeability.
The biological effects of DMAMP are primarily mediated through its interaction with specific enzymes and receptors. It has been shown to act as a ligand, modulating the activity of various molecular targets. The following mechanisms have been identified:
- Enzyme Inhibition: DMAMP can inhibit certain enzymes, impacting metabolic pathways.
- Receptor Binding: It may bind to neurotransmitter receptors, influencing neurological functions.
Antioxidant Properties
Research indicates that DMAMP exhibits significant antioxidant activity. A study demonstrated that it scavenges free radicals effectively, which could have implications for preventing oxidative stress-related diseases.
Antimicrobial Activity
DMAMP has been investigated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, suggesting potential uses in treating infections.
Neuroprotective Effects
Preliminary research suggests that DMAMP may have neuroprotective effects. Its ability to interact with neurotransmitter systems positions it as a candidate for further exploration in neurodegenerative disease therapies .
Table 1: Summary of Biological Activities of DMAMP
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Effective in scavenging free radicals | |
| Antimicrobial | Active against multiple bacterial strains | |
| Neuroprotective | Potential protective effects on neurons |
Case Studies
Case Study 1: Antioxidant Activity Evaluation
In a controlled laboratory setting, DMAMP was tested for its ability to reduce oxidative stress in cultured neuronal cells. Results indicated a significant decrease in reactive oxygen species (ROS) levels, supporting its role as an antioxidant agent.
Case Study 2: Antimicrobial Efficacy
A series of tests were conducted to evaluate the antimicrobial efficacy of DMAMP against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory concentrations (IC50) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Amino-3-(dimethylamino)-2-methylpropan-2-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Mannich-type reactions. For example, in a patent application, it replaced tert-butyl (2-aminoethyl)carbamate in a benzimidazole derivative synthesis, using dimethylamine and epoxide intermediates under reflux conditions . Key factors include pH control (basic conditions favor amine nucleophilicity) and solvent polarity (polar aprotic solvents like DMF enhance reaction rates). Yields range from 60–85%, depending on purification methods (e.g., column chromatography vs. recrystallization).
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Compare observed peaks to literature data. For example, the compound’s dimethylamino group shows a singlet at δ 2.81 ppm (6H) in <sup>1</sup>H NMR .
- Mass spectrometry : Confirm molecular weight (117.19 g/mol) via ESI-MS, where the [M+H]<sup>+</sup> peak at m/z 118.2 is expected .
- Elemental analysis : Theoretical C: 61.49%, H: 12.90%, N: 11.96%; deviations >0.3% indicate impurities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
